molecular formula C12H16O5 B155342 3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid CAS No. 86879-39-2

3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid

Cat. No. B155342
CAS RN: 86879-39-2
M. Wt: 240.25 g/mol
InChI Key: WMCQWXZMVIETAO-UHFFFAOYSA-N
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Description

3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid (CMPF) is a furancarboxylic acid detected in uremic serum using various chromatographic techniques. It is known to accumulate in the serum of chronic hemodialysis patients and has a strong binding affinity to plasma protein, which makes it difficult to remove through conventional hemodialysis. CMPF has been shown to inhibit the binding of certain drugs to albumin, suggesting its potential role in altering drug efficacy in patients with kidney diseases .

Synthesis Analysis

While the provided data does not directly describe the synthesis of CMPF, it does mention a scalable carboxylation route to furan-2,5-dicarboxylic acid (FDCA) from 2-furoic acid and CO2, which could be related to the synthesis of similar furan derivatives. This method uses carbonate-promoted C–H carboxylation and is advantageous as it avoids late-stage oxidation and uses non-edible lignocellulosic biomass as a feedstock . Another relevant synthesis method includes the PdI2/KI-catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives to produce furan-3-carboxylic esters, which could potentially be adapted for the synthesis of CMPF .

Molecular Structure Analysis

CMPF is a furan derivative with a carboxylic acid group at the 3-position, a methyl group at the 4-position, and a propyl group at the 5-position of the furan ring. The molecular structure of CMPF suggests that it has significant hydrophobic character due to the propyl side chain, as well as the ability to engage in hydrogen bonding through its carboxylic acid group, which may contribute to its high plasma protein binding .

Chemical Reactions Analysis

The chemical behavior of CMPF in biological systems is not extensively detailed in the provided data. However, it is known to interact with serum albumin and affect the binding of other molecules, such as salicylate and 5,5-diphenylhydantoin, to the protein. This interaction suggests that CMPF can participate in competitive binding reactions in the plasma .

Physical and Chemical Properties Analysis

CMPF's physical and chemical properties, such as solubility, melting point, and boiling point, are not explicitly provided. However, its strong binding to plasma proteins and its detection in uremic serum using chromatographic methods imply that it has a certain degree of solubility in biological fluids. Its accumulation in the serum of hemodialysis patients also indicates that it has a relatively low clearance rate from the bloodstream .

Scientific Research Applications

Diabetes Research

  • Field : Medical Science
  • Application : CMPF levels are associated with hyperglycemia and β cell dysfunction . It has been suggested that CMPF levels are significantly higher in patients with gestational diabetes mellitus (GDM), impaired glucose tolerance (IGT), and type 2 diabetes mellitus (T2DM) .
  • Method : The study recruited a total of 516 participants with different glucose metabolism statuses and examined the potential link between CMPF and β cell function .
  • Results : The serum CMPF levels were elevated in the prediabetes, T2DM, and first-degree relatives of type 2 diabetes patients (FDRs) groups compared to the normal glucose tolerance (NGT) group . The serum CMPF concentrations were independently and negatively associated with the triglyceride levels and Stumvoll first-phase insulin secretion index .

Uremia Research

  • Field : Pharmacology
  • Application : CMPF accumulates in the plasma of patients with chronic renal failure and is a major contributor to the drug binding defect of uremic plasma . This acid has also been implicated in several other aspects of the uremic syndrome: anemia, irregularities of thyroid function, neurological symptoms, and inhibition of active tubular secretion .
  • Method : The synthesis of CMPF, starting with Meldrum’s acid and methyl succinyl chloride, is described .
  • Results : The pKa values and the degree of hydrophobic character of CMPF are consistent with those of other protein-bound acids which undergo active tubular secretion by the kidney .

Analytical Chemistry

  • Field : Analytical Chemistry
  • Application : CMPF may be used as an analytical reference standard for the quantification of the analyte in human plasma samples .
  • Method : The quantification is done using ultra-high performance liquid chromatography coupled to tandem mass spectrometry (UHPLC–MS/MS) .
  • Results : Not specified .

Oxygen Sensor Regulation

  • Field : Biochemistry
  • Application : CMPF may function as an oxygen sensor regulating the KCNK3/TASK-1 potassium channel and HIF1A activity .
  • Method : Not specified .
  • Results : Not specified .

Insulin Signaling Cascade Regulation

  • Field : Endocrinology
  • Application : CMPF may regulate the insulin signaling cascade .
  • Method : Not specified .
  • Results : Not specified .

Apoptosis and Bone Resorption

  • Field : Cell Biology
  • Application : CMPF may play a role in apoptosis and bone resorption .
  • Method : Not specified .
  • Results : Not specified .

Oxygen Sensing

  • Field : Biochemistry
  • Application : CMPF may function as an oxygen sensor, regulating the KCNK3/TASK-1 potassium channel and HIF1A activity .
  • Method : Not specified .
  • Results : Not specified .

Lipopolysaccharide-Mediated Activation of NFKB

  • Field : Immunology
  • Application : CMPF may play a role in lipopolysaccharide-mediated activation of NFKB .
  • Method : Not specified .
  • Results : Not specified .

Superoxide Production

  • Field : Cell Biology
  • Application : CMPF may produce superoxide in the nucleus and play a role in regulating gene expression upon cell stimulation .
  • Method : Not specified .
  • Results : Not specified .

Safety And Hazards

CMPF is described as a protein-bound uremic toxin and interacts with free oxygen radicals, which can induce cell damages . It is a potent uremic toxin that has been found to accumulate in human serum of patients with chronic kidney diseases .

Future Directions

Recent studies show that CMPF might contribute to the improved metabolic effects observed following consumption of long-chain marine omega-3 fatty acids . CMPF is significantly accumulated in the serum of chronic kidney disease patients and is considered to be a potent uremic toxin . Monitoring of CMPF may be important to predict organic anion transporting polypeptide (OATP)1B activity in CKD patients .

properties

IUPAC Name

2-(2-carboxyethyl)-4-methyl-5-propylfuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O5/c1-3-4-8-7(2)11(12(15)16)9(17-8)5-6-10(13)14/h3-6H2,1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMCQWXZMVIETAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=C(O1)CCC(=O)O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90235940
Record name 3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90235940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid

CAS RN

86879-39-2
Record name 3-Carboxy-4-methyl-5-propyl-2-furanpropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86879-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086879392
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90235940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-CARBOXYETHYL)-4-METHYL-5-PROPYLFURAN-3-CARBOXYLICACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JTU41879GF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0061112
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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